molecular formula C15H10F3N3O2 B2809585 N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide CAS No. 2094696-34-9

N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2809585
CAS No.: 2094696-34-9
M. Wt: 321.259
InChI Key: WSJVOJQTQFZCRY-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclopropanation of 2-trifluoromethyl-1,3-enynes with sulfur ylides under mild conditions, followed by further functionalization to introduce the oxazole and carboxamide groups . The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-throughput screening and process optimization are employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the trifluoromethyl position .

Scientific Research Applications

N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2/c16-15(17,18)10-4-2-1-3-9(10)12-7-11(21-23-12)13(22)20-14(8-19)5-6-14/h1-4,7H,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJVOJQTQFZCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=NOC(=C2)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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